Cas no 633327-38-5 (2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- (E)-2-(2-fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 633327-38-5
- SCHEMBL4154001
- CS-0356830
- EN300-802086
- DTXSID901144466
- 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1377152-43-6
- Z2312384946
- AS-77841
- 1,3,2-Dioxaborolane, 2-[2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-
- MFCD19703878
- AT17237
- DB-179339
- CS-0173002
- 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-21040471
-
- MDL: MFCD19703878
- インチ: 1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3
- InChIKey: LTSFNWIORFHERH-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C=CB1OC(C)(C)C(C)(C)O1
計算された属性
- 精确分子量: 248.1383881g/mol
- 同位素质量: 248.1383881g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21040471-10.0g |
2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
633327-38-5 | 95% | 10g |
$2516.0 | 2023-05-31 | |
Enamine | EN300-21040471-0.1g |
2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
633327-38-5 | 95% | 0.1g |
$176.0 | 2023-09-16 | |
Enamine | EN300-21040471-0.5g |
2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
633327-38-5 | 95% | 0.5g |
$457.0 | 2023-09-16 | |
Enamine | EN300-21040471-1.0g |
2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
633327-38-5 | 95% | 1g |
$584.0 | 2023-05-31 | |
Enamine | EN300-21040471-1g |
2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
633327-38-5 | 95% | 1g |
$584.0 | 2023-09-16 | |
1PlusChem | 1P01DX0P-100mg |
2-(2-FLUOROSTYRYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |
633327-38-5 | 95% | 100mg |
$272.00 | 2023-12-16 | |
1PlusChem | 1P01DX0P-5g |
2-(2-FLUOROSTYRYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |
633327-38-5 | 95% | 5g |
$2157.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427500-500mg |
(E)-2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
633327-38-5 | 98% | 500mg |
¥2438.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427500-1g |
(E)-2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
633327-38-5 | 98% | 1g |
¥4031.00 | 2024-05-06 | |
1PlusChem | 1P01DX0P-50mg |
2-(2-FLUOROSTYRYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |
633327-38-5 | 95% | 50mg |
$202.00 | 2023-12-16 |
2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Introduction to 2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 633327-38-5)
2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 633327-38-5) is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and versatile applications in modern chemical research. The molecule consists of a dioxaborolane ring system with a fluoro-substituted styrene moiety attached via an ethenyl group. This combination of functional groups makes it a valuable intermediate in the synthesis of advanced materials and pharmaceutical compounds.
The dioxaborolane core of this compound is a five-membered ring containing two oxygen atoms and one boron atom. This structure is highly stable and provides a platform for further functionalization. The fluorophenyl group attached to the ethenyl chain introduces electronic and steric effects that can be exploited in various chemical reactions. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of boron-containing polymers and as an intermediate in the development of novel pharmaceutical agents.
One of the most exciting developments involving CAS No. 633327-38-5 is its role in cross-coupling reactions. Researchers have demonstrated that this compound can serve as an efficient boron-based coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular architectures with high precision. The fluorophenyl substituent enhances the reactivity of the compound in these reactions, making it a valuable tool for synthesizing biologically active molecules.
In addition to its role in organic synthesis, CAS No. 633327-38-5 has been explored for its potential in materials science applications. The compound's ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with unique mechanical and electronic properties. These materials hold promise for use in advanced electronics and optoelectronic devices.
The synthesis of CAS No. 633327-38-5 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the preparation of the dioxaborolane ring system and the subsequent functionalization with the fluoro-substituted styrene group. Recent advancements in catalysis have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
From a safety standpoint, CAS No. 633327-38-5 is classified as a non-hazardous chemical under normal handling conditions. However, it is recommended to follow standard laboratory safety protocols when working with this compound to ensure optimal results and minimize environmental impact.
In conclusion, CAS No. 633327- is a versatile and innovative compound that continues to push the boundaries of modern chemistry. Its unique structure and diverse applications make it an essential tool for researchers in various fields. As new discoveries emerge, this compound is expected to play an even more prominent role in shaping the future of organic synthesis and materials science.
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